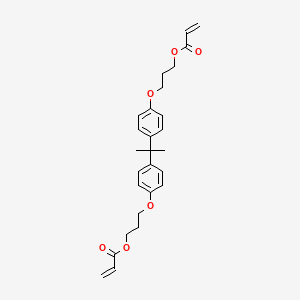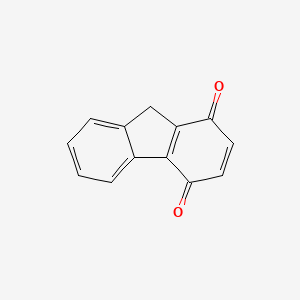
1h-Fluorene-1,4(9h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Fluorene-1,4(9h)-dione is a chemical compound with the molecular formula C13H8O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a diketone functionality at the 1 and 4 positions of the fluorene ring system. The presence of these carbonyl groups imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1h-Fluorene-1,4(9h)-dione can be synthesized through several methods. One common approach involves the oxidation of fluorene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
Fluorene+Oxidizing Agent→this compound
Another method involves the Friedel-Crafts acylation of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields the desired diketone product after subsequent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1h-Fluorene-1,4(9h)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone functionality can yield the corresponding diol.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
1h-Fluorene-1,4(9h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1h-Fluorene-1,4(9h)-dione is largely dependent on its chemical reactivity. The diketone functionality allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparación Con Compuestos Similares
1h-Fluorene-1,4(9h)-dione can be compared with other diketone-containing compounds such as:
1,2-Diketones: Compounds like benzil (1,2-diphenylethane-1,2-dione) have similar diketone functionalities but differ in their structural arrangement and reactivity.
1,3-Diketones: Compounds like acetylacetone (2,4-pentanedione) have a different positioning of the carbonyl groups, leading to distinct chemical properties.
Other Fluorene Derivatives: Compounds like 9-fluorenone (fluoren-9-one) have a single ketone functionality and exhibit different reactivity compared to this compound.
The uniqueness of this compound lies in its specific diketone arrangement, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
Número CAS |
42523-54-6 |
|---|---|
Fórmula molecular |
C13H8O2 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
9H-fluorene-1,4-dione |
InChI |
InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2 |
Clave InChI |
NYWRUQLZBKRJCW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


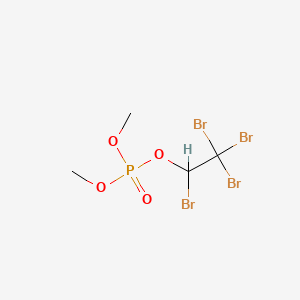
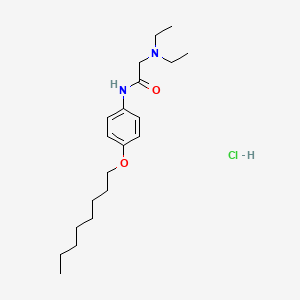
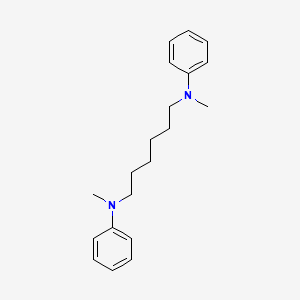

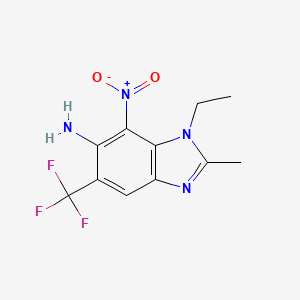
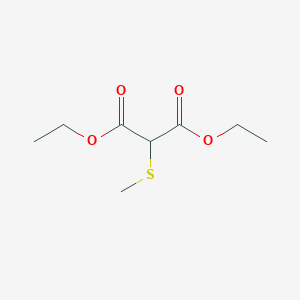
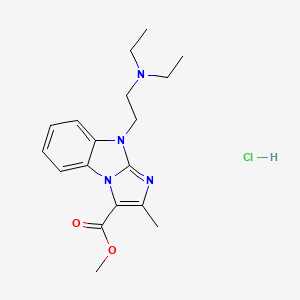
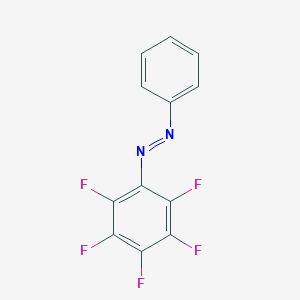
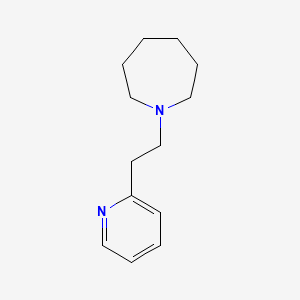
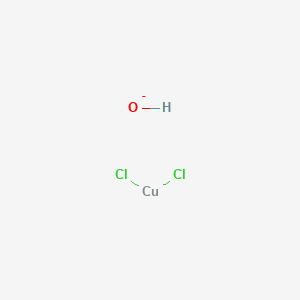
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
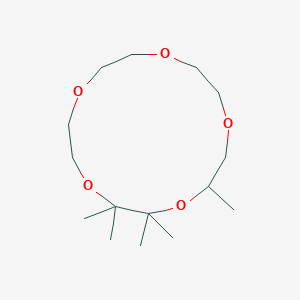
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
